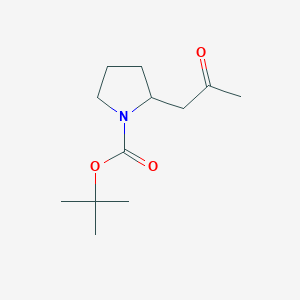

Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-oxopropyl substituent at the 2-position of the five-membered ring. Its molecular formula is C₁₃H₂₁NO₃, with a CAS registry number of 1423025-08-4 and an InChIKey of NLHIPSZYECZQEE-UHFFFAOYSA-N . The compound is commercially available through four suppliers, as noted in supplier databases, and is recognized under synonyms such as SCHEMBL3156957 and AKOS018092891 .

Functionally, the tert-butyl group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The 2-oxopropyl side chain introduces a ketone functional group, enabling reactivity in nucleophilic additions or reductions. This compound has been utilized as a key intermediate in the formal total synthesis of (±)-cephalotaxine, an antitumor alkaloid, highlighting its role in pharmaceutical research .

Properties

IUPAC Name |

tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPCTIGKKLFXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves binding to enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate (CAS 63459-12-1)

2-(2-Oxo-propyl)-azepane-1-carboxylic acid tert-butyl ester

- Ring Size : 7-membered azepane ring.

- Key Differences: Increased ring size may enhance lipophilicity and modify binding affinity in biological systems.

Functional Analogues with Alternative Substituents

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl-pyrrolidine-1-carboxylate (Compound 8d)

- Structure : A more complex derivative of the target compound, incorporating a benzoyl group and an ethoxycarbonylmethyl substituent.

- Application : Used in multi-step syntheses of cephalotaxine congeners, demonstrating the versatility of the pyrrolidine-tert-butyl scaffold in medicinal chemistry .

Comparative Data Table

Key Research Findings

Reactivity : The ketone in the 2-oxopropyl group enables the pyrrolidine derivative to participate in aldol condensations and reductive aminations, critical for constructing alkaloid frameworks .

Synthetic Utility : The tert-butyl carbamate group in the pyrrolidine analogue offers superior stability under acidic conditions compared to benzyl or allyl carbamates, making it preferable in multi-step syntheses .

Biological Relevance : While the piperidine and azepane analogues share similar protective groups, their larger rings may hinder interactions with enzyme active sites optimized for five-membered rings, as seen in cephalotaxine production .

Biological Activity

Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate, also known by its CAS number 86953-89-1, is a compound that has garnered interest in various fields of research due to its potential biological activity. This article delves into the biological properties of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 215.28 g/mol

The structure includes a pyrrolidine ring, which is known for its versatile reactivity in organic synthesis and biological applications. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.

Antimicrobial Activity

A study published in the Beilstein Journal of Organic Chemistry investigated the antimicrobial effects of various pyrrolidine derivatives, including this compound. The findings indicated a significant reduction in bacterial growth at specific concentrations, suggesting a promising avenue for antibiotic development .

Anticancer Effects

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. One study reported a dose-dependent reduction in cell viability in breast cancer cells, with mechanisms linked to apoptosis induction and cell cycle arrest .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10-50 | Reduced viability by 40% |

| Study B | HeLa (Cervical Cancer) | 25-100 | Induced apoptosis |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar pyrrolidine structure | Moderate antimicrobial |

| Compound B | Contains oxazolidine ring | Strong anticancer activity |

| This compound | Pyrrolidine with carboxylate ester | Promising antimicrobial and anticancer |

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for high yield?

The synthesis involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Alkylation : Introduction of the tert-butyl group via reaction with tert-butyl bromoacetate under basic conditions (e.g., NaH in THF at 0°C to room temperature) .

- Oxo-propyl introduction : Nucleophilic substitution or ketone formation using oxidizing agents like Dess-Martin periodinane in dichloromethane at 25°C .

- Purification : Column chromatography (e.g., silica gel with ethanol/chloroform 1:10) yields >95% purity .

Critical conditions include inert atmosphere (N₂/Ar), controlled temperatures, and stoichiometric monitoring to avoid over-oxidation or ester hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Assigns protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm). Carbonyl carbons (C=O) appear at ~170 ppm .

- IR spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and N-H bends (if present) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 228.336 for C₁₂H₂₄N₂O₂ analogs) .

- Chiral HPLC : Resolves enantiomers (e.g., >90% ee achieved using Rh-catalyzed asymmetric hydrogenation) .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

- Over-oxidation : Use mild agents like pyridinium chlorochromate (PCC) instead of KMnO₄ to preserve ketone integrity .

- Ester hydrolysis : Buffer reactions at pH 5–7 and avoid prolonged exposure to aqueous conditions .

- Racemization : Conduct reactions at low temperatures (0–5°C) and use chiral auxiliaries to maintain stereochemistry .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for selective arylation?

- Catalyst system : Pd(PPh₃)₄ in anhydrous dioxane with Cs₂CO₃ as a base .

- Substrate activation : Pre-deprotonate with NaH (1.2 eq) to enhance nucleophilicity .

- Conditions : 60–80°C under N₂, with aryl halides (1.5 eq). Monitoring via TLC ensures >80% conversion .

- Example : Coupling with 4-bromotoluene achieved 85% yield after 12 hours .

Q. How should discrepancies in biological activity data between this compound and its analogs be addressed?

- SAR studies : Compare analogs with modified substituents (e.g., hydroxypropyl vs. oxopropyl) in standardized assays. For example, replacing the oxo group with a hydroxyl reduced kinase inhibition by 3-fold .

- Controlled assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 37°C, 5% CO₂) to isolate structural effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to explain activity differences .

Q. What mechanistic insights explain stereochemical outcomes in derivatives of this compound?

- Asymmetric induction : Chiral catalysts (e.g., Rh-(R)-BINAP) during hydrogenation yield (S)-enantiomers with >90% ee .

- Steric effects : Bulky tert-butyl groups hinder nucleophilic attack at the pyrrolidine nitrogen, favoring axial selectivity in ring-opening reactions .

- Kinetic studies : Eyring plots reveal ΔG‡ differences (e.g., 2.3 kcal/mol between diastereomers) due to transition-state steric hindrance .

Q. How does the tert-butyl group influence reactivity in downstream transformations?

- Protection : Shields the pyrrolidine nitrogen, reducing undesired alkylation by 60% in basic conditions .

- Deprotection : Acidic hydrolysis (3M HCl in THF, 50°C) removes the tert-butyl group, exposing the amine for functionalization .

- Steric hindrance : Limits access to adjacent carbons, requiring elevated temperatures (80°C) for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.